molecular formula C9H11ClN2O3 B1405954 4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide CAS No. 1519686-12-4

4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide

Cat. No. B1405954
CAS RN: 1519686-12-4
M. Wt: 230.65 g/mol
InChI Key: AGPCJNAUVXXIBY-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide is a chemical compound with the CAS Number: 1519686-12-4 and a linear formula of C9H11CLN2O3 . It has a molecular weight of 230.65 . This compound has gained significant attention in various fields of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15) .

Scientific Research Applications

Synthesis in Medicinal Chemistry

4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide and its derivatives have been explored for their synthesis applications in medicinal chemistry. For instance, Hu Yong-an (2012) demonstrated the synthesis of the anti-infective agent Nevirapine using a related compound, highlighting the relevance of such compounds in drug synthesis and medicinal applications (Hu Yong-an, 2012).

Agrochemical Applications

The compound's derivatives have been studied for their potential as environmentally friendly agrochemicals. A 2022 study by Stachowiak et al. used a derivative of nicotinamide (vitamin B3), which includes this compound, for the sustainable synthesis of organic salts with applications as agrochemicals. These salts demonstrated enhanced herbicidal activity compared to some reference herbicides (Stachowiak et al., 2022).

Supramolecular Chemistry

In supramolecular chemistry, nicotinamide, including its derivatives like this compound, has been employed in synthesizing copper(II) complexes. For example, J. Halaška et al. (2013) used nicotinamide in the synthesis of copper(II) chlorobenzoates, highlighting the use of nicotinamide derivatives in creating supramolecular structures (J. Halaška et al., 2013).

Role in Kinase Inhibition and Cellular Functions

Nicotinamide, a form of vitamin B3 to which this compound is related, has been found to play a role in kinase inhibition and cellular functions. Ya Meng et al. (2018) discovered that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells by inhibiting multiple kinases (Ya Meng et al., 2018).

Antimalarial Effects

Additionally, nicotinamide has been studied for its antimalarial effects. Sergey O. Tcherniuk et al. (2017) demonstrated that nicotinamide alone and in combination with other antimalarial drugs effectively inhibits the growth of P. falciparum, suggesting the potential of its derivatives in antimalarial treatments (Sergey O. Tcherniuk et al., 2017).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-chloro-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCJNAUVXXIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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